Electrochemically induced Favorskii rearrangement. α,β-Unsaturated amides and esters in the electrochemical reduction of polyhaloketones
New Journal of Chemistry Pub Date: DOI: 10.1039/A706745C
Abstract
Electrochemically reduced polyhaloketones react with amines and phenols affording the corresponding α,β-unsaturated amides and esters in moderate yields. The formation of α-iminoketones and α-diimines (main products of the chemical reaction) is completely avoided. The stereochemistry of the α,β-unsaturated products is independent of the nature of the nucleophiles and haloketones.
Recommended Literature
- [1] Emerging investigator series: kinetics of diopside reactivity for carbon mineralization in mafic–ultramafic rocks
- [2] Elusive 2-aminofuran Diels–Alder substrates for a straightforward synthesis of polysubstituted anilines†
- [3] Evidence of pre-micellar aggregates in aqueous solution of amphiphilic PDMS–PEO block copolymer†
- [4] Enabling stable MnO2 matrix for aqueous zinc-ion battery cathodes†
- [5] Fc microparticles can modulate the physical extent and magnitude of complement activity†
- [6] Enabling chloride salts for thermal energy storage: implications of salt purity†
- [7] Excess electrons in lithium–ethylamine solutions—density, electrical conductivity and EPR studies
- [8] Dissociation of large gaseous serine clusters produces abundant protonated serine octamer
- [9] Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†
- [10] Enabling high-throughput single-animal gene-expression studies with molecular and micro-scale technologies
Journal Name:New Journal of Chemistry
research_products
-
CAS no.: 89640-58-4